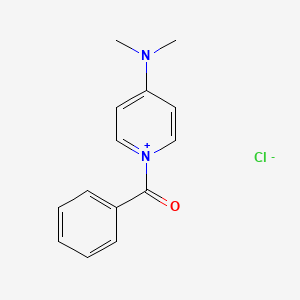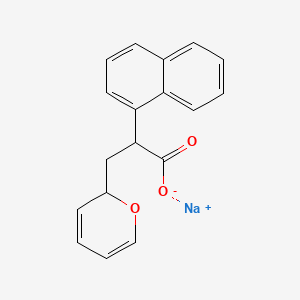
Sodium alpha-(2'-pyranyl)methyl-1-naphthaleneacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is a complex organic compound that features a naphthalene ring system linked to a pyranyl group via a methyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate typically involves the reaction of 1-naphthaleneacetic acid with a pyranyl derivative under basic conditions. The reaction proceeds through the formation of an ester intermediate, which is subsequently converted to the sodium salt. Common reagents used in this synthesis include sodium hydroxide and pyranyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification reactions followed by neutralization with sodium hydroxide. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may also involve purification steps such as recrystallization or chromatography to remove impurities.
Análisis De Reacciones Químicas
Types of Reactions
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound to alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and alkyl halides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1-Naphthaleneacetic acid: A related compound with similar structural features but different functional groups.
Methyl 1-naphthaleneacetate: Another related compound used in organic synthesis.
Uniqueness
Sodium alpha-(2’-pyranyl)methyl-1-naphthaleneacetate is unique due to the presence of both naphthalene and pyranyl groups, which confer distinct chemical and biological properties. This combination of structural elements makes it a valuable compound for various applications.
Propiedades
Número CAS |
64038-74-0 |
|---|---|
Fórmula molecular |
C18H15NaO3 |
Peso molecular |
302.3 g/mol |
Nombre IUPAC |
sodium;2-naphthalen-1-yl-3-(2H-pyran-2-yl)propanoate |
InChI |
InChI=1S/C18H16O3.Na/c19-18(20)17(12-14-8-3-4-11-21-14)16-10-5-7-13-6-1-2-9-15(13)16;/h1-11,14,17H,12H2,(H,19,20);/q;+1/p-1 |
Clave InChI |
XACLFEQIRWKYKU-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2C(CC3C=CC=CO3)C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


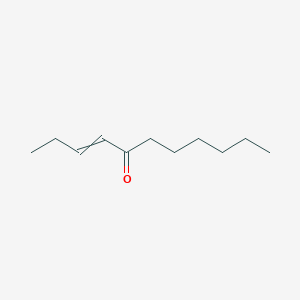
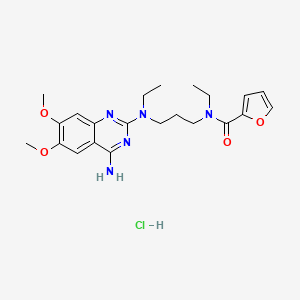
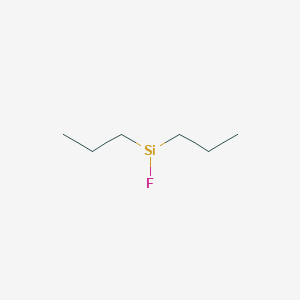
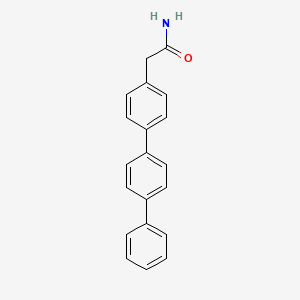
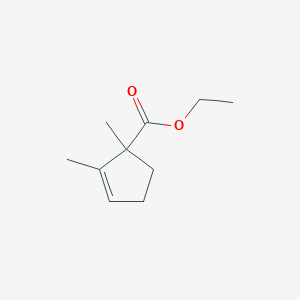
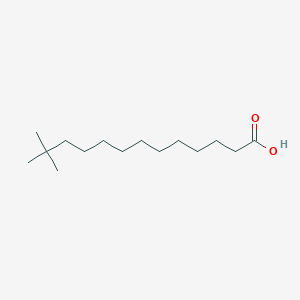
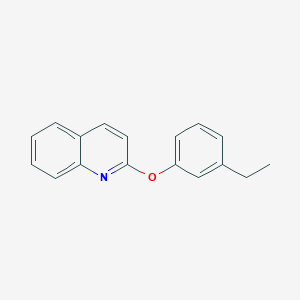
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
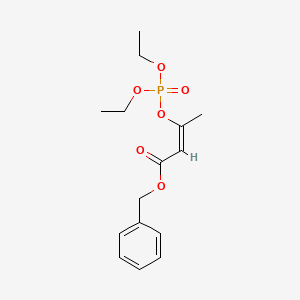
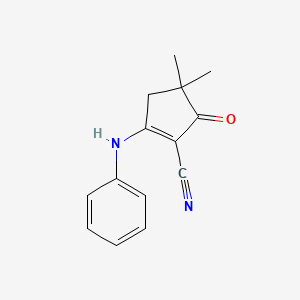
![1-Bromo-4-{[4-(heptyloxy)phenyl]ethynyl}benzene](/img/structure/B14498781.png)
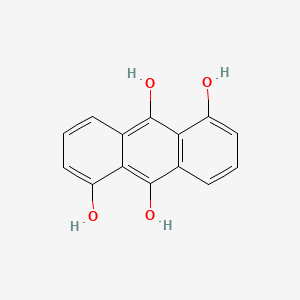
![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
